1-(3-methylphenyl)-4-oxo-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-1,4-dihydropyridazine-3-carboxamide
Description
This compound features a dihydropyridazine core (a six-membered ring with two adjacent nitrogen atoms and one double bond) substituted at position 1 with a 3-methylphenyl group and at position 4 with a ketone moiety. The carboxamide group at position 3 is linked to a 5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl scaffold, further modified by a tetrahydrofuran-2-ylmethyl carbamoyl substituent.
Properties
Molecular Formula |
C25H26N4O4S |
|---|---|
Molecular Weight |
478.6 g/mol |
IUPAC Name |
1-(3-methylphenyl)-4-oxo-N-[3-(oxolan-2-ylmethylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]pyridazine-3-carboxamide |
InChI |
InChI=1S/C25H26N4O4S/c1-15-5-2-6-16(13-15)29-11-10-19(30)22(28-29)24(32)27-25-21(18-8-3-9-20(18)34-25)23(31)26-14-17-7-4-12-33-17/h2,5-6,10-11,13,17H,3-4,7-9,12,14H2,1H3,(H,26,31)(H,27,32) |
InChI Key |
USASOXQZUKQIDO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C=CC(=O)C(=N2)C(=O)NC3=C(C4=C(S3)CCC4)C(=O)NCC5CCCO5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyridazine ring: Starting with a suitable dicarbonyl compound, the pyridazine ring can be formed through a condensation reaction with hydrazine.
Introduction of the 3-methylphenyl group: This can be achieved via a Friedel-Crafts acylation reaction.
Formation of the tetrahydrofuran-2-ylmethyl carbamoyl group: This step involves the reaction of tetrahydrofuran with an isocyanate to form the carbamoyl group.
Cyclopenta[b]thiophene synthesis: This heterocyclic ring can be synthesized through a series of cyclization reactions involving sulfur-containing reagents.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the heterocyclic structures.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens (for electrophilic substitution), nucleophiles like amines or alcohols.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic and heterocyclic compounds.
Scientific Research Applications
Chemistry: : The compound can be used as a building block for synthesizing more complex molecules, particularly in the development of new materials with specific electronic or photonic properties.
Biology: : Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: : The compound can be used in the development of new materials, such as polymers or coatings, that require specific chemical properties.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The molecular targets could include proteins involved in signaling pathways, where the compound could act as an inhibitor or activator.
Comparison with Similar Compounds
Biological Activity
The compound 1-(3-methylphenyl)-4-oxo-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-1,4-dihydropyridazine-3-carboxamide is a synthetic organic molecule with potential therapeutic applications. This article explores its biological activity, synthesizing data from various studies to provide a comprehensive overview of its pharmacological properties.
Chemical Structure and Properties
The chemical structure of the compound can be broken down into several functional groups, which are crucial for its biological activity:
- Dihydropyridazine moiety : Implicated in various biological activities.
- Tetrahydrofuran ring : Often associated with enhanced solubility and bioavailability.
- Cyclopenta[b]thiophene : Known for its role in modulating cellular activities.
Molecular Formula
Molecular Weight
The molecular weight of the compound is approximately 420.51 g/mol.
Antimicrobial Activity
Research indicates that derivatives of similar compounds exhibit significant antimicrobial properties. For instance, compounds with structural similarities have shown antibacterial activity against various Gram-positive and Gram-negative bacteria. In one study, derivatives demonstrated an MIC (Minimum Inhibitory Concentration) ranging from 0.004 to 0.03 mg/mL against Escherichia coli, indicating strong antibacterial potential .
Anticancer Properties
The anticancer potential of related compounds has been documented extensively. For example, quinoline derivatives have been evaluated for their ability to inhibit cancer cell proliferation across multiple cell lines. The mechanism often involves the inhibition of key pathways such as COX-2 and NF-kB, which are crucial in cancer progression .
Structure-Activity Relationship (SAR)
A detailed analysis of the structure-activity relationship reveals that specific substituents on the nitrogen and carbon skeleton significantly influence the biological activity of the compound. For instance:
| Substituent | Effect on Activity |
|---|---|
| 3-Methylphenyl | Enhanced antibacterial activity |
| Tetrahydrofuran | Improved solubility and bioavailability |
| Cyclopenta[b]thiophene | Modulation of cellular signaling pathways |
Study 1: Antibacterial Evaluation
In a comparative study, various derivatives were screened for their antibacterial efficacy against Staphylococcus aureus and Bacillus cereus. The compound exhibited an MIC of 0.015 mg/mL against B. cereus, surpassing traditional antibiotics like ampicillin in efficacy .
Study 2: Anticancer Activity
A recent study evaluated the anticancer effects of similar compounds in vitro against four different cancer cell lines. The results indicated that certain derivatives significantly inhibited cell growth, with IC50 values indicating potent activity at low concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
